molecular formula C18H21BrO5S B8677839 4-(4-Bromophenoxy)-2-(hydroxymethyl)butyl 4-methylbenzenesulfonate CAS No. 1467061-84-2

4-(4-Bromophenoxy)-2-(hydroxymethyl)butyl 4-methylbenzenesulfonate

Cat. No.: B8677839
CAS No.: 1467061-84-2
M. Wt: 429.3 g/mol
InChI Key: SCWYZLQSCGYCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromophenoxy)-2-(hydroxymethyl)butyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C18H21BrO5S and its molecular weight is 429.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

1467061-84-2

Molecular Formula

C18H21BrO5S

Molecular Weight

429.3 g/mol

IUPAC Name

[4-(4-bromophenoxy)-2-(hydroxymethyl)butyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C18H21BrO5S/c1-14-2-8-18(9-3-14)25(21,22)24-13-15(12-20)10-11-23-17-6-4-16(19)5-7-17/h2-9,15,20H,10-13H2,1H3

InChI Key

SCWYZLQSCGYCHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CCOC2=CC=C(C=C2)Br)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (0.11 g, 4.58 mmol) in anhydrous tetrahydrofuran (10 mL) was added a solution of 2-(2-(4-bromophenoxy)ethyl)propane-1,3-diol (0.63 g, 2.29 mmol) in anhydrous tetrahydrofuran (10 mL) dropwise. The reaction mixture was stirred at room temperature for 30 minutes. Then, tosyl chloride (0.44 g, 2.3 mmol) was added in portions. The reaction mixture was then stirred at room temperature for 2 hours. The reaction mixture was carefully quenched with water and extracted with ethyl acetate (4×30 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product, which was purified by flash chromatography (0-35% ethyl acetate/petroleum ether) to afford the title compound (0.45 g, 46%) as white solid. 1H NMR (400 MHz, CDCl3) ppm 7.80 (d, 2H), 7.40-7.30 (m, 4H), 6.71 (d, 2H), 4.21-4.09 (m, 2H), 4.00-3.90 (m, 2H), 3.74-3.62 (m, 2H), 2.45 (s, 3H), 2.14 (m, 1H), 1.89-1.74 (m, 3H).
Name
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.44 g
Type
reactant
Reaction Step Three
Yield
46%

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